potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate is a chemical compound with the molecular formula C8H6N3O2K It is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate typically involves the reaction of benzotriazole with potassium hydroxide and chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve benzotriazole in a suitable solvent such as ethanol.
- Add potassium hydroxide to the solution to form the potassium salt of benzotriazole.
- Introduce chloroacetic acid to the reaction mixture and stir under reflux conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.
Substitution: The benzotriazole moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate involves its interaction with molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: The parent compound, known for its versatility in synthetic chemistry.
Tolyltriazole: A derivative with similar properties but different substituents.
1H-Benzotriazole-1-methanol: Another derivative with distinct applications.
Uniqueness
Potassium 2-(1H-1,2,3-benzotriazol-1-yloxy)acetate stands out due to its unique combination of the benzotriazole moiety and the potassium salt. This combination imparts specific chemical properties, making it suitable for a wide range of applications in research and industry.
Eigenschaften
Molekularformel |
C8H6KN3O3 |
---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
potassium;2-(benzotriazol-1-yloxy)acetate |
InChI |
InChI=1S/C8H7N3O3.K/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
CAECLUDERUIMDO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)N=NN2OCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.